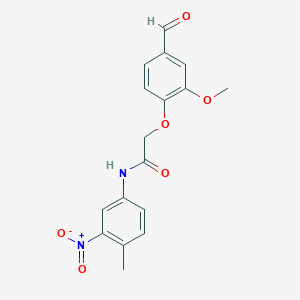
2-(4-formyl-2-methoxyphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide
Übersicht
Beschreibung
2-(4-formyl-2-methoxyphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide, also known as FMNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMNA is a member of the acetamide family of compounds, and it possesses a unique chemical structure that makes it an interesting target for researchers. In
Wirkmechanismus
The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and ROS. This covalent bond results in a change in the fluorescence properties of this compound, allowing it to be used as a probe for ROS detection.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on living cells and tissues. It is non-toxic and does not interfere with normal cellular processes. This makes it an ideal candidate for use in scientific research applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-formyl-2-methoxyphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide is its high selectivity for ROS. This allows researchers to monitor ROS levels in real-time in living cells, providing valuable insights into the role of ROS in biological processes. However, this compound has some limitations for lab experiments. It is a relatively complex compound to synthesize, and it can be expensive to produce in large quantities. Additionally, its fluorescence properties can be affected by factors such as pH and temperature, which can make it difficult to use in certain experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(4-formyl-2-methoxyphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide. One area of interest is the development of new fluorescent probes based on the structure of this compound. These probes could be designed to target other molecules of interest in living cells, providing valuable insights into their roles in biological processes. Another area of interest is the use of this compound in the development of new therapies for diseases that involve ROS dysregulation, such as cancer and neurodegenerative disorders. Overall, this compound is a promising compound with many potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-(4-formyl-2-methoxyphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a critical role in many biological processes, but they can also cause damage to cells and tissues if their levels become too high. This compound has been shown to be highly selective for ROS, and it can be used to monitor their levels in real-time in living cells.
Eigenschaften
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-11-3-5-13(8-14(11)19(22)23)18-17(21)10-25-15-6-4-12(9-20)7-16(15)24-2/h3-9H,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGATGJCRHXQLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(1,3-benzodioxol-5-yl)-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4133763.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4133770.png)
![isopropyl 3-({[(4-ethyl-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4133780.png)

![2-({4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4133795.png)
![3,4-dichloro-N-{1-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4133798.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B4133806.png)
![3-[(2-butoxy-5-chlorobenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B4133807.png)

![4-({[(5-{[(3,4-dichlorobenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4133828.png)
![N-benzyl-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4133830.png)
![N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B4133831.png)
![N-cyclohexyl-4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinecarboxamide](/img/structure/B4133841.png)
![N-{[(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)amino]carbonothioyl}acetamide](/img/structure/B4133842.png)
